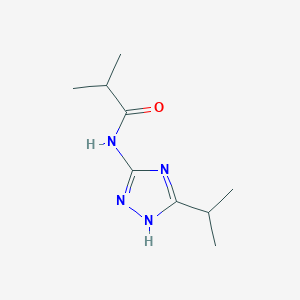
1-Chloro-2-(1,1-difluoroethyl)benzene
Descripción general
Descripción
1-Chloro-2-(1,1-difluoroethyl)benzene is a chemical compound with the CAS Number: 1204295-71-5 . It has a molecular weight of 176.59 . The IUPAC name for this compound is 1-chloro-2-(1,1-difluoroethyl)benzene .
Molecular Structure Analysis
The InChI code for 1-Chloro-2-(1,1-difluoroethyl)benzene is 1S/C8H7ClF2/c1-8(10,11)6-4-2-3-5-7(6)9/h2-5H,1H3 . This indicates that the molecule consists of a benzene ring with a chlorine atom and a 1,1-difluoroethyl group attached to it.Aplicaciones Científicas De Investigación
Friedel-Crafts Alkylation Reactions : One study explored the Friedel-Crafts alkylation of benzene using compounds similar to 1-Chloro-2-(1,1-difluoroethyl)benzene. The reaction involved Lewis acid and gave products with specific optical yields. This suggests potential applications in producing optically active organic compounds (Masuda, Nakajima, & Suga, 1983).
Site Selective Metalation : Research on chloro(trifluoromethyl)benzenes, which include structures similar to the compound , demonstrated selective deprotonation adjacent to halogen substituents. This has implications for designing regioselective chemical syntheses (Mongin, Desponds, & Schlosser, 1996).
Diels–Alder Cycloaddition Reactions : A study reported the synthesis of derivatives of 1-Chloro-2-(1,1-difluoroethyl)benzene and their applications in Diels–Alder cycloaddition reactions. Such reactions are pivotal in synthesizing complex organic molecules, suggesting the compound's usefulness in organic synthesis (Sridhar, Krishna, & Rao, 2000).
Catalytic Reactions : Another study focused on catalytic reactions involving chlorinated benzenes, akin to 1-Chloro-2-(1,1-difluoroethyl)benzene. It highlighted the potential of such compounds in catalysis, particularly in oxidation reactions (Lichtenberger & Amiridis, 2004).
Synthesis of Polyetherimide : The compound was used in the synthesis of novel fluorine-containing polyetherimide, indicating its role in producing advanced polymeric materials (Yu Xin-hai, 2010).
Synthesis of Phthalocyanines : A related research mentioned the use of a similar compound in the synthesis of phthalocyanines, which are used in dyes and pigments, indicating potential applications in material science and industrial chemistry (Bayar, Dinçer, & Gonca, 2009).
Safety And Hazards
Propiedades
IUPAC Name |
1-chloro-2-(1,1-difluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2/c1-8(10,11)6-4-2-3-5-7(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZWZMVKUURTLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-(1,1-difluoroethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




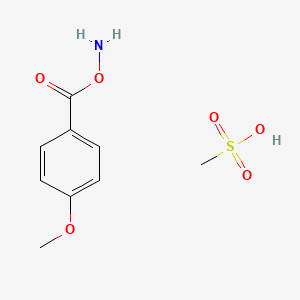

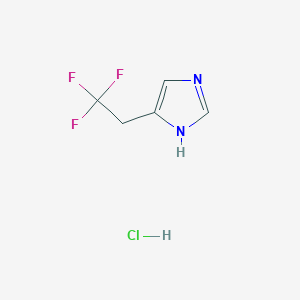


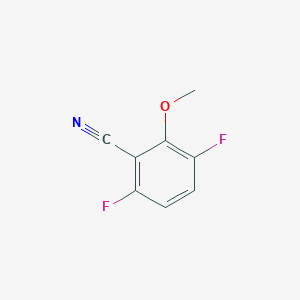

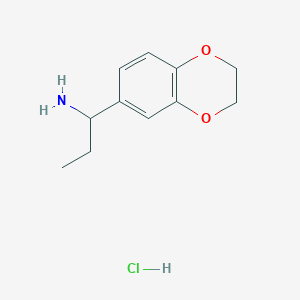
![4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1390615.png)

